4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzothiazol-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5S2/c1-9-2-5-11(6-3-9)26(23,24)18-14(20)17-15-16-12-7-4-10(19(21)22)8-13(12)25-15/h2-8H,1H3,(H2,16,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTOVLYVEMZUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Route 1: Sequential Acylation-Nitration-Cyclization
This three-step pathway, adapted from benzothiazole synthesis protocols, begins with 3-methyl-4-aminobenzoic acid as the starting material:
- Acylation : Reaction with butyryl chloride in dichloromethane (DCM) at 50°C for 6 hours yields 3-methyl-4-butyrylamino benzoic acid (Intermediate II).
- Nitration : Intermediate II undergoes nitration using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at −10°C to 30°C, producing 3-methyl-4-butyrylamino-5-nitrobenzoic acid (Intermediate III).
- Cyclization and Sulfonamide Coupling : Intermediate III reacts with 4-methylbenzenesulfonamide in ethanol under reflux with pyridine as a base, forming the benzothiazole ring and carbamoyl linkage simultaneously.
Key Advantages :
Route 2: Direct Carbamoyl Bridging via Isothiocyanate Intermediate
Drawing from thiazole coupling strategies, this method prioritizes carbamoyl bond formation:
- Benzothiazole Synthesis : 2-Amino-6-nitrobenzothiazole is prepared via cyclization of 2-chloro-5-nitroaniline with ammonium thiocyanate in DMF at 120°C.
- Isothiocyanate Activation : The amine group of 2-amino-6-nitrobenzothiazole reacts with thiophosgene to form 6-nitrobenzo[d]thiazol-2-yl isothiocyanate .
- Sulfonamide Coupling : The isothiocyanate intermediate reacts with 4-methylbenzenesulfonamide in tetrahydrofuran (THF) at 60°C, facilitated by triethylamine (TEA), to yield the target compound.
Key Advantages :
Optimization of Critical Reaction Parameters
Solvent Systems and Temperature Control
Catalytic Hydrogenation
- Palladium Carbon (Pd/C) : Reduces nitro intermediates to amines with 94% yield at 0.5 MPa H₂ pressure.
- Raney Nickel : Less effective (65% yield) due to over-reduction side reactions.
Analytical Characterization and Validation
Spectroscopic Data
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 1-(4-Methylbenzenesulfonyl)-3-(6-amino-1,3-benzothiazol-2-yl)urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Methylbenzenesulfonamide and 6-nitro-1,3-benzothiazole.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
The structural configuration of 4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide includes a sulfonamide group attached to a benzothiazole moiety, which is known for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of benzothiazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancers. A quantitative structure–activity relationship (QSAR) analysis indicated that modifications in the substituents on the benzothiazole ring can enhance cytotoxicity against cancer cells .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10.5 | Apoptosis induction |
| Compound B | HCT116 | 8.7 | Cell cycle arrest |
| Compound C | HeLa | 12.3 | Inhibition of proliferation |
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial in numerous physiological processes, and their inhibition can lead to therapeutic benefits in conditions such as glaucoma and cancer.
Table 2: Inhibition Potency Against Carbonic Anhydrases
| Compound Name | Enzyme Target | IC50 (nM) |
|---|---|---|
| Compound D | CA IX | 15.0 |
| Compound E | CA II | 45.0 |
These findings suggest that the compound could be a promising candidate for further development as an enzyme inhibitor with potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the sulfonamide linkage followed by the introduction of the nitrobenzothiazole moiety.
Synthesis Overview:
- Formation of Sulfonamide : Reaction of sulfonyl chloride with an amine.
- Introduction of Benzothiazole : Nitration and subsequent coupling reactions.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of compounds related to this compound:
- Study on Antitumor Activity : A recent investigation demonstrated that a related compound exhibited significant tumor regression in murine models when administered at specific dosages .
- Enzyme Inhibition Studies : Another study reported that modifications in the benzothiazole structure led to enhanced selectivity for carbonic anhydrase IX over other isoforms, suggesting potential for targeted therapies .
Wirkmechanismus
The mechanism of action of 4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonylureas typically act by stimulating insulin release from pancreatic beta cells. The benzothiazole ring may interact with specific molecular targets, modulating various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Substituent Variations on the Benzo[d]thiazole Ring
Nitro vs. Methoxy/Sulfamoyl Groups
- Analogues :
- 4-Methoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide (CAS 301859-17-6): Features a 6-sulfamoyl and 4-methoxy group, which may improve solubility but reduce electrophilicity compared to the nitro group .
- N-(6-Methoxybenzo[d]thiazol-2-yl)-4-nitrobenzenesulfonamide (19) : Retains the nitro group on the sulfonamide moiety but substitutes a methoxy group at the benzo[d]thiazole 6-position, altering steric and electronic profiles .
Diazenyl and Oxo Substituents
- Compound 10a : Contains a phenyldiazenyl group on the thiazole ring, introducing conjugation effects that may enhance UV absorption and redox activity .
- Compound 15c: Features a 5-oxo-4-(2-phenylhydrazono)-4,5-dihydrothiazole moiety, contributing to intramolecular hydrogen bonding and rigidity, as evidenced by NH proton signals at δ 10.54–12.82 ppm in its <sup>1</sup>H NMR .
Modifications in the Sulfonamide and Carbamoyl Linker
N-Alkylation and Aryl Substitution
- N-Allyl-4-methyl-N-(thiazol-2-yl)benzenesulfonamide (26) : Alkylation of the sulfonamide nitrogen with an allyl group increases hydrophobicity, reflected in its higher molecular weight (294.37 g/mol) and UV λmax at 271 nm .
Carbamoyl-Linked Analogues
- N-(Benzo[d]thiazol-2-ylcarbamoyl)-4-methylbenzenesulfonamide (3) : Lacks the nitro group but shares the carbamoyl linkage, demonstrating the critical role of this bridge in maintaining structural integrity for target binding .
- 4-Methyl-N-((3-propionyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzenesulfonamide : Replaces benzo[d]thiazole with a tetrahydrobenzo[b]thiophene ring, showing potent anticancer activity (IC50 = 4.25 µM against HePG2 cells), suggesting ring flexibility influences efficacy .
Spectral and Physicochemical Properties
Biologische Aktivität
4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives, which have gained significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.
Anticancer Activity
Recent research indicates that benzothiazole derivatives exhibit notable anticancer properties. For instance, a study evaluated the effects of related compounds on human epidermoid carcinoma cell lines (A431) and non-small cell lung cancer cell lines (A549). The findings revealed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through the modulation of key signaling pathways (AKT and ERK) .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.5 | AKT/ERK inhibition |
| B7 | A549 | 2.0 | Apoptosis induction |
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives has also been documented. In a study focusing on various synthesized compounds, it was found that certain derivatives effectively reduced levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models .
Table 2: Anti-inflammatory Effects of Selected Compounds
| Compound | Cytokine Level Reduction (%) | Concentration (µM) |
|---|---|---|
| Compound 1 | IL-6: 75% | 5 |
| Compound 2 | TNF-α: 60% | 10 |
Case Studies
- Study on Dual Action : A notable study synthesized a series of benzothiazole derivatives, including the target compound. The results indicated that these compounds not only inhibited tumor growth but also exhibited anti-inflammatory properties, making them suitable candidates for dual-action therapies .
- Antimicrobial Screening : Another research effort focused on the antimicrobial activity of related benzothiazole compounds against various bacterial strains such as E. coli and S. aureus. The findings demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 100 to 250 µg/mL .
Table 3: Antimicrobial Activity Results
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition (%) |
|---|---|---|---|
| Compound A | E. coli | 100 | 95 |
| Compound B | S. aureus | 150 | 90 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via condensation of 6-nitrobenzo[d]thiazol-2-amine with activated sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under reflux in glacial acetic acid. Optimization strategies include:
- Stoichiometry : Use 1.1 equivalents of the amine to drive the reaction to completion .
- Purification : Recrystallization from acetonitrile or ethanol improves purity (40–55% yields) .
- Reaction Monitoring : TLC (Rf ~0.75 in ethyl acetate/hexane) ensures completion .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Key Techniques :
- 1H/13C NMR : Aromatic protons (δ 6.4–8.3 ppm) and sulfonamide NH (δ 4.1–4.2 ppm) confirm connectivity .
- TLC : Validates reaction progress and purity .
- Melting Point : Purity is indicated by sharp melting ranges (e.g., 192–235°C for analogs) .
- Data Validation : Cross-check with mass spectrometry (e.g., FABMS m/z 466 for similar compounds) resolves discrepancies .
Q. What in vitro assays are appropriate for preliminary evaluation of its biological activity?
- Anticancer Screening :
- Cell Viability : MTT/SRB assays at 1–100 μM concentrations against HepG2 or MCF-7 cell lines .
- Apoptosis Detection : Annexin V/PI staining via flow cytometry .
- QSAR Analysis : Correlate substituent effects (e.g., logP, Hammett constants) with activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing anticancer activity?
- Design Principles :
- Electron-Withdrawing Groups : Introduce -NO₂ at position 6 to enhance redox activity .
- Steric Modifications : Replace methyl with tert-butyl to assess target binding .
- Quantitative Analysis : Compare IC50 values and molecular descriptors (e.g., polarizability) .
Q. What computational strategies predict binding modes with targets like Nek2/Hec1?
- Protocol :
- Docking : Use AutoDock Vina with PDB 2W5W to identify binding poses .
- MD Simulations : 100 ns trajectories in GROMACS (RMSD < 2 Å indicates stability) .
- Binding Energy : MMPBSA/GBSA calculates ΔG values to rank derivatives .
Q. How should researchers address contradictions between theoretical predictions and experimental bioactivity data?
- Resolution Steps :
Parameter Validation : Ensure force field compatibility (e.g., AMBER vs. GAFF) .
Controlled Re-experimentation : Verify HPLC purity (>98%) to exclude impurity effects .
Target Expansion : Screen against secondary targets (e.g., topoisomerases) if primary targets show no activity .
Q. What advanced methods confirm stability under physiological conditions?
- Analytical Workflow :
- Forced Degradation : Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C; monitor via UPLC-MS .
- Crystallography : Compare pre-/post-stability crystal structures (P21/c space group common for sulfonamides) .
Q. Which in silico models predict ADMET properties, and how are they validated?
- Tools & Validation :
- SwissADME : Predicts BBB permeability (TPSA >90 Ų suggests poor CNS uptake) .
- ProTox-II : Estimates hepatotoxicity (e.g., mitochondrial disruption) .
- Experimental Tests :
- Caco-2 Permeability : Papp <1×10⁻⁶ cm/s indicates poor absorption .
- Microsomal Stability : >50% compound remaining after 30 mins suggests metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
